Cas no 1480595-05-8 (2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid)

2-(Trifluoromethyl)-1,3-oxazole-5-carboxylic acid is a fluorinated heterocyclic compound featuring a reactive carboxylic acid group and a trifluoromethyl substituent on the oxazole ring. This structure imparts unique physicochemical properties, including enhanced metabolic stability and lipophilicity, making it a valuable intermediate in medicinal chemistry and agrochemical research. The trifluoromethyl group contributes to improved binding affinity and bioavailability, while the carboxylic acid functionality allows for further derivatization. Its applications include the synthesis of bioactive molecules, particularly in the development of pharmaceuticals and crop protection agents. The compound’s stability and versatility make it a preferred choice for researchers seeking to explore structure-activity relationships in drug discovery.
2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid structure
1480595-05-8 structure
Product name:2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid
CAS No:1480595-05-8
MF:C5H2F3NO3
Molecular Weight:181.069491863251
MDL:MFCD33549688
CID:5219306
PubChem ID:82408679

2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid
    • 2-Trifluoromethyl-oxazole-5-carboxylic acid
    • MDL: MFCD33549688
    • インチ: 1S/C5H2F3NO3/c6-5(7,8)4-9-1-2(12-4)3(10)11/h1H,(H,10,11)
    • InChIKey: BNPXXHOLEWFBSU-UHFFFAOYSA-N
    • SMILES: O1C(C(O)=O)=CN=C1C(F)(F)F

計算された属性

  • 精确分子量: 180.99867741g/mol
  • 同位素质量: 180.99867741g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 7
  • 重原子数量: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 193
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.1
  • トポロジー分子極性表面積: 63.3Ų

2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-204070-1.0g
2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid
1480595-05-8 95%
1g
$2496.0 2023-05-25
eNovation Chemicals LLC
Y1293964-1g
2-Trifluoromethyl-oxazole-5-carboxylic acid
1480595-05-8 95%
1g
$1620 2024-07-28
Enamine
EN300-204070-0.5g
2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid
1480595-05-8 95%
0.5g
$1158.0 2023-09-16
eNovation Chemicals LLC
Y1293964-5g
2-Trifluoromethyl-oxazole-5-carboxylic acid
1480595-05-8 95%
5g
$6475 2024-07-28
Enamine
EN300-204070-5.0g
2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid
1480595-05-8 95%
5g
$7238.0 2023-05-25
Enamine
EN300-204070-10.0g
2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid
1480595-05-8 95%
10g
$10732.0 2023-05-25
Enamine
EN300-204070-1g
2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid
1480595-05-8 95%
1g
$1485.0 2023-09-16
Enamine
EN300-204070-10g
2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid
1480595-05-8 95%
10g
$6390.0 2023-09-16
Aaron
AR0285L9-1g
2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid
1480595-05-8 95%
1g
$2067.00 2025-02-15
Aaron
AR0285L9-2.5g
2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid
1480595-05-8 95%
2.5g
$4029.00 2025-02-15

2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid 関連文献

2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acidに関する追加情報

Professional Introduction to 2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid (CAS No. 1480595-05-8)

2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1480595-05-8, is a significant compound in the field of medicinal chemistry and pharmaceutical research. This heterocyclic organic molecule features a trifluoromethyl group attached to a 1,3-oxazole backbone, which is further substituted with a carboxylic acid moiety at the 5-position. The unique structural attributes of this compound make it a valuable scaffold for the development of novel therapeutic agents, particularly in addressing challenges related to inflammation, bacterial resistance, and other complex biological pathways.

The 1,3-oxazole ring is a prominent structural motif in medicinal chemistry due to its prevalence in biologically active natural products and synthetic drugs. Its stability and ability to engage in hydrogen bonding interactions with biological targets make it an attractive component in drug design. The incorporation of a trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, which are critical factors in drug efficacy and pharmacokinetics. Additionally, the presence of a carboxylic acid functional group provides opportunities for further derivatization, enabling the creation of diverse analogs with tailored pharmacological properties.

Recent advancements in computational chemistry and molecular modeling have highlighted the potential of 2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid as a lead compound for drug discovery. Studies have demonstrated its binding affinity to various enzyme targets, including those involved in inflammatory responses and bacterial metabolism. For instance, computational docking studies suggest that this compound may interact with cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins—mediators of pain, fever, and inflammation. The trifluoromethyl substitution appears to modulate the electronic properties of the molecule, enhancing its interaction with these targets while minimizing off-target effects.

In parallel, experimental investigations have explored the pharmacological profile of derivatives derived from 2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid. Researchers have synthesized and evaluated several analogs for their anti-inflammatory and antibacterial activities. Preliminary results indicate that certain derivatives exhibit significant potency against Gram-positive bacteria, including strains resistant to conventional antibiotics. This finding is particularly noteworthy given the growing global concern over antibiotic resistance. The mechanism of action likely involves inhibition of bacterial cell wall synthesis or disruption of essential metabolic pathways.

The versatility of 2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid as a scaffold has also been recognized in the development of anticancer agents. The 1,3-oxazole core can be functionalized to create molecules that interfere with critical signaling pathways in cancer cells. For example, modifications at the 5-position can yield compounds that modulate kinase activity or inhibit tumor growth by disrupting microtubule formation. Furthermore, the trifluoromethyl group can enhance binding affinity to protein targets by increasing hydrophobic interactions or stabilizing enzyme-substrate complexes. These attributes make this compound an attractive candidate for further optimization into next-generation anticancer therapies.

The synthesis of 2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid presents both challenges and opportunities for synthetic chemists. Traditional approaches involve multi-step sequences that require careful control of reaction conditions to achieve high yields and purity. However, recent innovations in catalytic methods have streamlined these processes, making it more feasible to produce this compound on a larger scale. Transition-metal-catalyzed cross-coupling reactions have been particularly effective in constructing the oxazole ring system, while fluorination techniques allow for precise introduction of the trifluoromethyl group.

The pharmaceutical industry has taken notice of the potential applications of 2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid, leading to increased investment in its study and commercialization efforts. Several biotechnology companies are currently engaged in developing novel drug candidates based on this scaffold. Collaborative research initiatives between academic institutions and industry partners aim to accelerate the translation of laboratory findings into clinical candidates with tangible therapeutic benefits.

Looking ahead, future research on 2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid is expected to focus on expanding its chemical space through structural diversification and exploring new biological targets. Advances in machine learning-assisted drug design may further enhance its potential by predicting novel derivatives with improved pharmacological profiles. Additionally, green chemistry principles are being integrated into synthetic protocols to ensure sustainable production practices align with global environmental standards.

In conclusion,2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid (CAS No. 1480595-05-8) represents a promising compound with broad applications in medicinal chemistry and pharmaceutical research. Its unique structural features—comprising a trifluoromethyl group on a 1,3-oxazole ring substituted with a carboxylic acid—endow it with versatile biological activities relevant to inflammation,bacterial infections,cancer,and other therapeutic areas.As research continues,this compound is poised to contribute significantlytothe developmentofnext-generationtherapeuticsaddressing pressing medical needs worldwide.

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